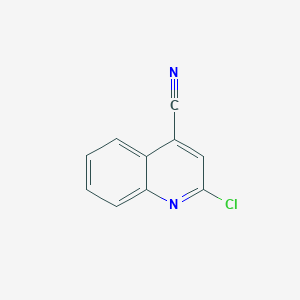

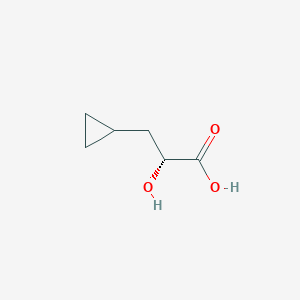

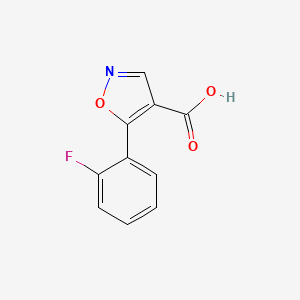

![molecular formula C4H3F2N5S B1359234 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-11-7](/img/structure/B1359234.png)

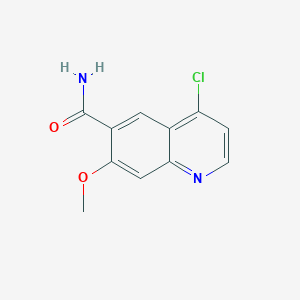

3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, commonly referred to as DFTD, is a synthetic compound that has been studied for its potential applications in scientific research. DFTD is a derivative of the triazole ring system and has been shown to possess a wide range of biological activities. DFTD has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and molecular biology.

Applications De Recherche Scientifique

Anticancer Research

- Results Summary : Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

Antimicrobial Activity

- Results Summary : Certain derivatives have demonstrated significant inhibitory effects on the growth of pathogens, indicating potential as antimicrobial agents .

Enzyme Inhibition

- Results Summary : Some derivatives have been found to effectively inhibit target enzymes, which could be beneficial in treating diseases like glaucoma or Alzheimer’s .

Anti-inflammatory Agents

- Results Summary : Results have shown that certain derivatives can reduce inflammation, suggesting potential use in anti-inflammatory medications .

Antioxidant Properties

- Results Summary : Some studies indicate that derivatives of this compound possess significant antioxidant activity, which could have health benefits .

Antiviral Research

- Results Summary : There have been instances where derivatives have shown to inhibit viral replication, pointing to possible antiviral drug development .

Analgesic and Anti-inflammatory Agents

- Results Summary : Derivatives have shown to possess analgesic and anti-inflammatory activities, which could lead to the development of new pain relief medications .

Antitubercular Agents

- Results Summary : Some derivatives have demonstrated inhibitory effects on the tuberculosis bacteria, indicating their potential as antitubercular agents .

Enzyme Inhibitors (Various)

- Results Summary : These derivatives have shown inhibition of various enzymes, suggesting a broad spectrum of potential therapeutic applications .

Antioxidant Agents

- Results Summary : Studies have found that certain derivatives exhibit strong antioxidant activities, which could be beneficial for health and wellness .

Antiviral Agents

- Results Summary : Some derivatives have been effective in inhibiting viral replication, which could lead to new antiviral drugs .

Molecular Modeling and Drug Design

- Results Summary : These studies help in understanding the interaction of derivatives with biological targets, aiding in the rational design of new drugs .

Synthetic and Medicinal Chemistry

- Results Summary : The derivatives have shown a wide range of activities, including anticancer, antimicrobial, and enzyme inhibition, which are significant for drug discovery and development .

Dual PARP-1 and EGFR Inhibition for Breast Cancer Treatment

- Results Summary : Some derivatives have exhibited better cytotoxic activities than existing drugs, and one particular derivative has shown promising results in inducing apoptosis in cancer cells .

Energetic Materials

- Results Summary : They have been found to have application potential as energetic materials, with insensitive properties and comparable detonation properties .

Anti-inflammatory Effectiveness

Propriétés

IUPAC Name |

3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCCPZJZEKQULD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C2N1N=C(S2)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

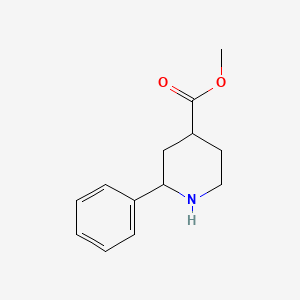

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)